An In-depth Technical Guide to 2-Amino-6-bromo-3-nitrobenzotrifluoride: A Key Building Block in Synthetic Chemistry
An In-depth Technical Guide to 2-Amino-6-bromo-3-nitrobenzotrifluoride: A Key Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Specialized Fluorinated Intermediates
The strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Amino-6-bromo-3-nitrobenzotrifluoride, a polysubstituted aromatic compound, emerges as a significant, albeit specialized, building block. Its unique arrangement of a nucleophilic amino group, an electrophilically activating nitro group, a bromine atom, and a trifluoromethyl moiety on a benzene ring presents a versatile scaffold for complex organic synthesis. This guide provides a comprehensive technical overview of this compound, drawing upon established principles of organic chemistry and data from structurally related molecules to elucidate its properties, synthesis, and potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-6-bromo-3-nitrobenzotrifluoride is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from analogous compounds.
| Property | Value | Source/Justification |
| CAS Number | 1445995-76-5 | [1] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [2] |
| Molecular Weight | 285.02 g/mol | Inferred from molecular formula |
| Appearance | Likely a yellow or orange solid | Typical for nitroaniline compounds |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | Predicted based on the aromatic and functional group character |
| Melting Point | Not available | Expected to be a solid at room temperature with a defined melting point |
| Boiling Point | Not available | Likely to decompose at high temperatures |
Synthesis and Mechanistic Considerations
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic pathway for 2-Amino-6-bromo-3-nitrobenzotrifluoride.
Expertise & Experience in Synthetic Design:
Direct nitration and bromination of 2-aminobenzotrifluoride would likely lead to a mixture of isomers and polysubstituted products due to the strong activating and ortho-, para-directing nature of the amino group.[3][4] Therefore, a more controlled synthesis would necessitate the protection of the amino group, for example, through acetylation to form an acetanilide. This moderation of the amino group's activating effect allows for more selective subsequent electrophilic substitutions.[5]
A Step-by-Step Conceptual Protocol:
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Protection of the Amino Group: 2-Aminobenzotrifluoride would be reacted with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to yield N-(2-(trifluoromethyl)phenyl)acetamide.
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Nitration: The protected intermediate would then be subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled low temperature. The acetylamino group directs the incoming nitro group primarily to the para position, but some ortho substitution is also possible.
-
Bromination: The resulting nitro-substituted acetanilide would then be brominated, likely using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The directing effects of the substituents would guide the bromine to the desired position.
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Deprotection: Finally, the acetyl protecting group would be removed via acid or base-catalyzed hydrolysis to yield the target molecule, 2-Amino-6-bromo-3-nitrobenzotrifluoride.
Reactivity and Potential for Further Functionalization
The reactivity of 2-Amino-6-bromo-3-nitrobenzotrifluoride is dictated by the interplay of its functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Caption: Reactivity map of 2-Amino-6-bromo-3-nitrobenzotrifluoride.
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Amino Group: The primary amine is a key site for a variety of transformations. It can be diazotized and subsequently replaced with a wide range of functional groups via Sandmeyer or Schiemann reactions. It can also undergo acylation, sulfonylation, and alkylation to introduce further diversity.
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Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. Furthermore, the nitro group can be readily reduced to an amino group, opening up another avenue for functionalization.
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Bromo Atom: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
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Trifluoromethyl Group: The CF₃ group is generally stable under many reaction conditions. Its strong electron-withdrawing nature influences the electronics of the aromatic ring and can enhance the metabolic stability of derivative compounds.
Applications in Drug Discovery and Agrochemicals
While specific applications of 2-Amino-6-bromo-3-nitrobenzotrifluoride are not extensively documented in publicly available literature, its structural motifs are prevalent in bioactive molecules. Its utility is primarily as a building block for the synthesis of more complex and biologically active compounds.[6][7][8][9][10]
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Scaffold for Kinase Inhibitors: The substituted aniline core is a common feature in many kinase inhibitors used in oncology. The various functional groups on this molecule allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
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Precursor for Agrochemicals: A structurally similar compound, 2-Amino-3-Bromo-5-NitroBenzotrifluoride, is used as an intermediate in the production of the herbicide Penoxsulam.[11] This suggests that 2-Amino-6-bromo-3-nitrobenzotrifluoride could also serve as a precursor for novel agrochemicals.
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Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening campaigns to identify initial hits that can be elaborated into more potent lead compounds.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for this compound is not publicly available. However, based on the analysis of its functional groups and data from similar structures, we can predict the key features of its NMR and IR spectra.
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The amino group protons will likely appear as a broad singlet.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
Predicted FTIR Spectrum:
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3300-3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| N-O (Nitro) | Asymmetric Stretching | 1500-1550 |
| N-O (Nitro) | Symmetric Stretching | 1330-1370 |
| C-F (Trifluoromethyl) | Stretching | 1100-1300 (strong, broad) |
| C-Br | Stretching | 500-650 |
Safety and Handling
A dedicated Safety Data Sheet (SDS) for 2-Amino-6-bromo-3-nitrobenzotrifluoride is not widely available. However, based on the known hazards of structurally similar compounds, such as nitroanilines and halogenated aromatic compounds, the following precautions should be taken:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Nitroaromatic compounds can be associated with methemoglobinemia.
-
Irritation: Likely to cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Always consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.
Conclusion and Future Outlook
2-Amino-6-bromo-3-nitrobenzotrifluoride represents a valuable, albeit specialized, building block for synthetic chemists. Its multifunctionality provides numerous avenues for the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from analogous structures. As the demand for novel fluorinated compounds continues to grow, the importance of such versatile intermediates is poised to increase, making a thorough understanding of their chemistry essential for innovation in drug discovery and materials science.
References
-
Reactions of Arylamines - Chemistry LibreTexts. (2024-09-30). (URL: [Link])
- US Patent US4096185A - Preparation of p-aminobenzotrifluoride. (URL: )
-
FT-IR spectra of p-nitroaniline (a) control and (b) treated. - ResearchGate. (URL: [Link])
-
amino nitrobenzotrifluoride suppliers USA. (URL: [Link])
-
FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... - ResearchGate. (URL: [Link])
-
2-Amino-6-bromo-3-nitrobenzotrifluoride, 98% Purity, C7H4BrF3N2O2, 1 gram - Oakwood Chemical. (URL: [Link])
-
Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed. (URL: [Link])
-
20.7: Reactions of Arylamines - Chemistry LibreTexts. (2020-05-30). (URL: [Link])
-
2-Amino-3-Bromo-5-NitroBenzotrifluoride | Shubham Is The Prime Exporter Supplier And Manufacturer Of Colorants. (URL: [Link])
-
N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes | Organic Letters - ACS Publications. (2026-01-17). (URL: [Link])
-
Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader - Cynor Laboratories. (URL: [Link])
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (URL: [Link])
-
FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed - ResearchGate. (URL: [Link])
- US Patent US4582935A - Process for producing meta-aminobenzotrifluoride. (URL: )
-
Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC - NIH. (URL: [Link])
-
Synthesis and utility of some N-substituted benzotriazoles - UFDC Image Array 2. (URL: [Link])
-
Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds - University of York. (URL: [Link])
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022-11-04). (URL: [Link])
-
Predict - NMRium demo. (URL: [Link])
Sources
- 1. Investigation into the ring-substituted polyanilines and their application for the detection and adsorption of sulfur dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 3D_building_blocks - Department of Chemistry, University of York [york.ac.uk]
- 9. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MedChem Highlights - Enamine [enamine.net]
- 11. shubhamspecialty.com [shubhamspecialty.com]
